1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Physicochemical characterization Thermal analysis Pyrazole regioisomer comparison

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 861586-02-9, MW 216.24, C12H12N2O2) is a fully substituted pyrazole-4-carboxylic acid derivative bearing methyl groups at the N1 and C3 positions and a phenyl ring at C5, with the carboxylic acid at C4. The compound belongs to the broader class of 1H-pyrazole-4-carboxylic acids, a privileged scaffold in medicinal chemistry validated through covalent inhibitor design (e.g., factor Xa inhibitors) and fragment-based drug discovery campaigns targeting phosphodiesterases, xanthine oxidoreductase, and ALKBH1 demethylase.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B11764828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C
InChIInChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
InChIKeySKAXVLRKFZXFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic Acid: Pyrazole-4-Carboxylic Acid Scaffold Procurement Reference


1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 861586-02-9, MW 216.24, C12H12N2O2) is a fully substituted pyrazole-4-carboxylic acid derivative bearing methyl groups at the N1 and C3 positions and a phenyl ring at C5, with the carboxylic acid at C4 . The compound belongs to the broader class of 1H-pyrazole-4-carboxylic acids, a privileged scaffold in medicinal chemistry validated through covalent inhibitor design (e.g., factor Xa inhibitors) and fragment-based drug discovery campaigns targeting phosphodiesterases, xanthine oxidoreductase, and ALKBH1 demethylase [1]. Its 1,3,5-trisubstituted pattern distinguishes it from the more extensively characterized 3,5-dimethyl-1-phenyl regioisomer (CAS 61226-19-5) and the mono-N-methyl analog (CAS 105994-75-0), creating a unique steric and electronic environment around the carboxylic acid handle that is not interchangeable with in-class alternatives.

Why 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Generic In-Class Analogs


Within the pyrazole-4-carboxylic acid family, the precise positioning of methyl and phenyl substituents dictates both physicochemical properties and biological target engagement in ways that prevent simple interchange. The 1,3-dimethyl-5-phenyl substitution pattern produces a predicted pKa of 2.99, a boiling point of 358.7 °C, and an aqueous solubility of 0.14 g/L . In contrast, the regioisomeric 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 61226-19-5) exhibits a higher boiling point of 387.7 °C, a pKa of 3.06, and a well-defined melting point of 196–204 °C, reflecting fundamentally different crystal packing and intermolecular hydrogen-bonding networks . The mono-N-methyl analog (CAS 105994-75-0) has a lower molecular weight (202.21 vs. 216.24), a higher melting point (215–216 °C), and a different logP of 1.63, which alters its partitioning behavior in both biological assays and synthetic transformations . Critically, the 3,5-dimethyl regioisomer has been co-crystallized with PDE4D (PDB 1Y2C) and is a validated PDE4 inhibitor scaffold, whereas the 1,3-dimethyl isomer's divergent substitution geometry orients the carboxylic acid vector differently, likely engaging distinct protein pockets or requiring different derivatization strategies for lead optimization [1]. These cumulative differences—spanning thermal stability, acidity, solubility, and target engagement geometry—mean that in-class analogs cannot serve as drop-in replacements without altering synthetic routes, assay outcomes, or structure-activity relationships.

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic Acid vs. Closest Analogs


Boiling Point Depression of ~29 °C Relative to 3,5-Dimethyl Regioisomer Reflects Altered Intermolecular Interactions

The target compound exhibits a predicted boiling point of 358.7±37.0 °C, which is approximately 29 °C lower than that of the regioisomeric 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (387.7 °C at 760 mmHg) . This substantial depression cannot be attributed to molecular weight differences (both are 216.24 Da) and instead reflects weaker intermolecular forces—likely reduced hydrogen-bonding capacity in the liquid phase—arising from the different placement of the N-methyl group (N1 for target vs. C3–C5 dimethyl for the comparator). The monomethyl analog (CAS 105994-75-0) boils at 367 °C, intermediate between the two dimethyl regioisomers, consistent with its intermediate hydrogen-bond donor count and molecular weight .

Physicochemical characterization Thermal analysis Pyrazole regioisomer comparison

pKa Shift of −0.07 vs. 3,5-Dimethyl Regioisomer Alters Ionization State Under Physiological Assay Conditions

The predicted pKa of the target compound is 2.99±0.10, compared to 3.06±0.32 for the 3,5-dimethyl-1-phenyl regioisomer and 3.22 for the same regioisomer as reported by an alternative source [1]. Although the absolute difference is modest (−0.07 to −0.23 units), it translates to a meaningful shift in the fraction of carboxylate anion present at pH values near physiological (7.4) and in common assay buffers (pH 7.0–7.5). At pH 7.4, both compounds are >99.9% ionized; however, at intermediate pH values encountered during extraction (pH 3–5), the difference in the neutral/ionized ratio can affect partitioning behavior. The direction of the shift—target being slightly more acidic—is consistent with the electron-withdrawing effect of the N1-methyl group being attenuated by the C3-methyl in the target, relative to the symmetric C3,C5-dimethyl arrangement in the comparator.

Acid dissociation constant Ionization state Bioavailability prediction Pyrazole carboxylic acid

Divergent Protonation Behavior: Gas-Phase Evidence for Additional Isomeric Species in 1,3-Dimethyl-5-phenylpyrazole vs. 1-Methyl Analog

In gas-phase chemical ionization mass spectrometry studies of 4,5-dihydropyrazole protonation, Alkorta et al. demonstrated that while both 1-methyl- and 1,3-dimethyl-5-phenyl-4,5-dihydropyrazoles are protonated on N1, the 1,3-dimethyl derivative (compound 7H+) may produce an additional isomeric protonated species not observed for the 1-methyl analog [1]. This finding was corroborated by DFT theoretical calculations (B3LYP/6-31G* level) examining N1 vs. N2 basicity in the 1-phenyl substituted series. The observation of a second isomeric species for the 1,3-dimethyl derivative, but not for the 1-methyl compound, indicates that the additional C3-methyl group alters the relative basicity of the two pyrazole nitrogen atoms, potentially creating a second protonation-competent site under certain conditions.

Protonation site Mass spectrometry DFT calculation Pyrazole basicity

Regioisomer-Dependent Target Engagement: 3,5-Dimethyl Isomer Is a Validated PDE4D Ligand; 1,3-Dimethyl Isomer's Biological Profile Remains Distinct

The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester has been co-crystallized with human PDE4D catalytic domain (PDB 1Y2C, resolution 1.67 Å) as part of a scaffold-based drug design program that yielded a family of potent PDE4 inhibitors [1]. The X-ray structure reveals three sites of chemical substitution on the pyrazole scaffold that were systematically explored. The 1,3-dimethyl-5-phenyl regioisomer (target compound) presents these substitution vectors in a geometrically distinct arrangement: the carboxylic acid at C4 is flanked by methyl groups at N1 and C3, whereas in the co-crystallized 3,5-dimethyl ester, the ester-bearing C4 is flanked by methyl groups at C3 and C5. This altered geometry means that amide or ester derivatives prepared from the target compound will project substituents into different regions of a target protein's binding pocket, potentially accessing interactions not available to the 3,5-dimethyl series. To date, no co-crystal structure of the 1,3-dimethyl isomer with PDE4D or any other protein target has been reported, and its biological activity profile remains distinct and largely unexplored relative to the well-characterized 3,5-dimethyl isomer [2].

PDE4D inhibition X-ray crystallography Fragment-based drug design Scaffold selectivity

Solid-State Absence of Melting Point for Target Compound vs. Well-Defined Melting Points for Both Comparators

The target compound (CAS 861586-02-9) has no reported melting point in any accessible database or vendor specification sheet, whereas the monomethyl analog (CAS 105994-75-0) melts sharply at 215–216 °C and the 3,5-dimethyl regioisomer (CAS 61226-19-5) melts at 196–204 °C . This absence of a reported melting point may indicate amorphous character, thermal decomposition before melting, or simply a lack of measurement. Regardless, it represents a practical differentiator: quality control by melting point determination—a standard identity test in procurement specifications—is not applicable to the target compound as received, necessitating alternative identity confirmation methods (HPLC, NMR, MS). The monomethyl analog and 3,5-dimethyl isomer, by contrast, can be rapidly verified by melting point, reducing quality assurance burden.

Thermal property Crystallinity Solid-state characterization Polymorphism

Aqueous Solubility of 0.14 g/L Constrains Biological Assay Formats Differently than Comparator Compounds

The target compound has a reported aqueous solubility of 0.14 g/L (approximately 0.65 mM) . While direct solubility data for the two primary comparators under identical conditions are not publicly available, the monomethyl analog has a lower molecular weight (202.21) and a higher calculated logP (1.63), while the 3,5-dimethyl regioisomer has a higher logP (2.28) [1]. Assuming a general inverse relationship between logP and aqueous solubility for neutral carboxylic acids, the target compound's solubility of 0.65 mM positions it as moderately soluble—sufficient for biochemical assays at typical screening concentrations (1–100 µM) when prepared as DMSO stock solutions, but requiring verification that precipitation does not occur upon aqueous dilution. The absence of reported solubility for comparators under standard conditions (PBS pH 7.4, 25 °C) represents a data gap that limits precise comparative quantification.

Aqueous solubility Assay development DMSO stock Biochemical screening

Recommended Application Scenarios for 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Based on Differential Evidence


Fragment-Based Drug Discovery Requiring a Pyrazole-4-Carboxylic Acid Scaffold with a Distinct Substitution Vector from PDE4-Liganded 3,5-Dimethyl Series

The 1,3-dimethyl-5-phenyl substitution pattern orients the C4-carboxylic acid handle differently than the extensively characterized 3,5-dimethyl regioisomer, which is a validated PDE4D ligand (PDB 1Y2C) [1]. For fragment-based drug discovery programs seeking to explore chemical space orthogonal to known PDE4 inhibitors, the target compound provides a geometrically distinct starting point. Amide coupling at the C4 position will project substituents along a vector that differs from that of the 3,5-dimethyl series, potentially accessing novel interactions in PDE4 allosteric sites or in entirely different protein targets. The absence of pre-existing biological characterization for this specific regioisomer [2] creates an opportunity to generate proprietary structure-activity relationship data.

Synthesis of Factor Xa Inhibitor Building Blocks Leveraging 1,3-Disubstituted Pyrazole-4-Carboxylate Core

Patent literature (e.g., US7910606 and JP2013006782) identifies 1,3-disubstituted pyrazole-4-carboxylic acid esters as key intermediates in the synthesis of factor Xa inhibitors [3][4]. The target compound's specific 1,3-dimethyl-5-phenyl pattern matches the substitution framework described in these patents for constructing the P1 aromatic recognition element. The commercial availability of the target compound at 98% purity from multiple vendors (Beyotime, Leyan, Bide Pharm) enables direct use in amide coupling or esterification without requiring in-house synthesis of the pyrazole core, accelerating medicinal chemistry timelines.

Physicochemical Property-Driven Procurement Where Lower Boiling Point Enables Distillation Purification Incompatible with 3,5-Dimethyl Regioisomer

The target compound's boiling point of 358.7 °C is 29 °C lower than that of the 3,5-dimethyl regioisomer (387.7 °C) [1][2]. For synthetic routes requiring purification by distillation or for processes where thermal exposure must be minimized to prevent decarboxylation, this lower boiling point is a practical advantage. Laboratories that have optimized distillation parameters for the target compound will find those conditions unsuitable for the 3,5-dimethyl isomer, and vice versa, reinforcing that the two regioisomers are not operationally interchangeable in synthetic workflows.

Mechanistic Studies of Pyrazole Protonation and Hydrogen-Bonding Networks Using a System with Experimentally Observed Dual Protonation Isomers

The gas-phase mass spectrometry study by Alkorta et al. demonstrated that the 1,3-dimethyl-5-phenylpyrazole system can produce two isomeric protonated species, whereas the 1-methyl analog produces only one [1]. This makes the target compound a valuable tool compound for fundamental studies of pyrazole basicity, tautomerism, and hydrogen-bond-directed self-assembly. Researchers investigating pyrazole-based coordination polymers or metal-organic frameworks may exploit this dual basicity to achieve binding modes not accessible with the monomethyl analog, potentially yielding novel supramolecular architectures.

Quote Request

Request a Quote for 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.